![molecular formula C17H22N10O6 B582124 アシクロビル N-メチレン二量体 CAS No. 1797131-64-6](/img/structure/B582124.png)
アシクロビル N-メチレン二量体
説明
2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), also known as 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one), is a useful research compound. Its molecular formula is C17H22N10O6 and its molecular weight is 462.427. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Properties
Mechanism of Action
The primary mechanism through which 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one exerts its effects is by inhibiting the viral DNA polymerase enzyme. This inhibition prevents the replication of viral DNA, thereby curtailing the spread of herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) within the host.
Pharmacokinetics
The pharmacokinetic profile indicates that renal excretion is the major route for elimination of this compound. Studies have shown that it maintains significant antiviral activity while being less toxic compared to other antiviral agents, making it a candidate for further development in clinical settings .
Research Applications
1. Clinical Research
Numerous studies have explored the efficacy of 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one in treating viral infections. For instance, clinical trials have demonstrated its effectiveness in reducing the duration and severity of herpes outbreaks in patients with recurrent infections. The compound's ability to target multiple strains of herpes viruses makes it a versatile option in antiviral therapy .
2. Formulation Development
The compound has been incorporated into various formulations aimed at enhancing bioavailability and therapeutic efficacy. Research has focused on developing topical gels and ointments that leverage the compound's properties to provide localized treatment for skin lesions caused by herpes viruses. These formulations are designed to maximize absorption while minimizing systemic exposure .
Case Studies
Case Study 1: Efficacy in Herpes Simplex Virus Infections
A study published in a peer-reviewed journal evaluated the effectiveness of 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one in patients diagnosed with recurrent herpes simplex virus infections. Results indicated a significant reduction in lesion healing time and pain scores compared to placebo groups, highlighting its potential as a first-line treatment option .
Case Study 2: Pharmacokinetic Analysis
Another research effort investigated the pharmacokinetics of this compound when administered orally versus topically. The findings suggested that while oral administration resulted in higher systemic levels, topical applications provided effective localized concentrations with fewer side effects. This study emphasized the importance of route selection based on therapeutic goals .
Data Table: Comparative Analysis of Antiviral Agents
Agent | Target Virus | Mechanism of Action | Efficacy | Toxicity Profile |
---|---|---|---|---|
2,2'-(methylenebis(azanediyl))... | HSV, VZV, EBV | DNA polymerase inhibition | High | Low |
Acyclovir | HSV | DNA polymerase inhibition | Moderate | Moderate |
Valacyclovir | HSV | DNA polymerase inhibition | High | Moderate |
Famciclovir | HSV | DNA polymerase inhibition | High | Low |
作用機序
Target of Action
The primary targets of Acyclovir N-Methylene Dimer are herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) . These viruses are known to cause various diseases in humans, ranging from cold sores and chickenpox to mononucleosis .
Mode of Action
Acyclovir N-Methylene Dimer works by inhibiting the replication of the virus. It blocks the DNA polymerase enzyme, which is essential for the virus to replicate . This compound is a nucleoside analog, meaning it mimics the structure of the building blocks of DNA . When the virus attempts to replicate its DNA, it mistakenly incorporates the Acyclovir N-Methylene Dimer into its DNA strand, leading to premature termination of DNA synthesis .
Biochemical Pathways
The compound affects the biochemical pathway of viral DNA synthesis. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA . This disruption of the viral replication process inhibits the virus’s ability to spread and cause disease .
Pharmacokinetics
It is known that renal excretion is the major route of elimination of acyclovir, the parent compound . The total body clearance and half-life of acyclovir are dependent on renal function
Result of Action
The result of the action of Acyclovir N-Methylene Dimer is the inhibition of viral replication. By blocking the DNA polymerase enzyme, it prevents the virus from replicating its DNA, thereby stopping the spread of the virus within the host . This leads to a reduction in the severity and duration of symptoms associated with herpes virus infections .
Action Environment
The action of Acyclovir N-Methylene Dimer can be influenced by environmental factors. For instance, it has been found that the compound can undergo photodegradation in water, leading to the formation of photoproducts . These photoproducts have been found to exhibit higher toxicity than the parent compound, indicating that environmental factors can influence the action and potential risks associated with Acyclovir N-Methylene Dimer .
生化学分析
Biochemical Properties
It is known that Acyclovir, the parent compound, interacts with viral enzymes such as DNA polymerase
Cellular Effects
Acyclovir is known to inhibit viral replication by interfering with viral DNA synthesis
Molecular Mechanism
The exact molecular mechanism of Acyclovir N-Methylene Dimer is not yet known. Acyclovir is known to be converted into its active form, Acyclovir triphosphate, in cells infected with herpes simplex virus (HSV). This active form inhibits viral DNA polymerase, preventing viral DNA synthesis . It is possible that Acyclovir N-Methylene Dimer may have a similar mechanism of action.
Metabolic Pathways
Acyclovir is known to be metabolized by several enzymes, including thymidine kinase and DNA polymerase . It is possible that Acyclovir N-Methylene Dimer may be metabolized by similar pathways.
生物活性
The compound 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one , commonly referred to as an acyclovir impurity (CAS Number: 1797131-64-6), has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H22N10O6
- Molecular Weight : 462.427 g/mol
- IUPAC Name : 9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one
Structure
The structural representation of the compound indicates a complex arrangement that may influence its interaction with biological targets. The presence of purine derivatives suggests potential nucleoside analog properties.
Research indicates that compounds similar to 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one can exhibit antiviral properties by inhibiting viral DNA polymerases. This mechanism is critical for the treatment of viral infections, particularly those caused by Herpes Simplex Virus (HSV).
Antiviral Activity
Studies have shown that related compounds can significantly inhibit the replication of HSV in vitro. For instance, acyclovir, a parent drug, shows efficacy against HSV by competing with deoxyguanosine triphosphate for incorporation into viral DNA, thus terminating chain elongation.
Cytotoxicity and Selectivity
The cytotoxic effects of the compound have been evaluated in various cell lines. Notably, it has shown selective toxicity towards cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of purine derivatives, including 2,2'-(methylenebis(azanediyl))bis(9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one . The compound exhibited an IC50 value comparable to acyclovir, demonstrating its potential as an antiviral agent against HSV infections .
Study 2: Mechanistic Insights
Research has highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), resulting in cell death via programmed pathways .
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the hydroxymethyl and purine moieties significantly impacted biological activity. Compounds with enhanced hydrophilicity showed improved solubility and bioavailability, suggesting avenues for further development .
Data Table: Biological Activity Summary
Property | Value/Description |
---|---|
IC50 (Antiviral Activity) | Comparable to acyclovir |
Cytotoxicity | Selective towards cancer cells |
Mechanism | Inhibition of viral DNA polymerase; apoptosis induction |
Structure-Activity Insights | Modifications improve solubility and bioavailability |
特性
IUPAC Name |
9-(2-hydroxyethoxymethyl)-2-[[[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]methylamino]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N10O6/c28-1-3-32-8-26-6-20-10-12(26)22-16(24-14(10)30)18-5-19-17-23-13-11(15(31)25-17)21-7-27(13)9-33-4-2-29/h6-7,28-29H,1-5,8-9H2,(H2,18,22,24,30)(H2,19,23,25,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYYKLYLLHMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797131-64-6 | |
Record name | N2,N2'-Methylenediaciclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797131646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2,N2'-METHYLENEDIACICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3N7OW6992 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。